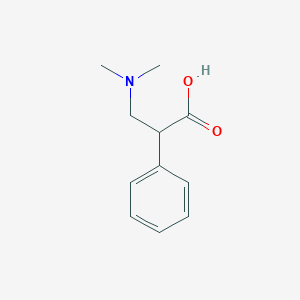

3-(Dimethylamino)-2-phenylpropanoic acid

Description

3-(Dimethylamino)-2-phenylpropanoic acid is an organic compound featuring a propanoic acid backbone with a phenyl group at the C2 position and a dimethylamino (-N(CH₃)₂) substituent at the C3 position. This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of structurally related amino acid derivatives in drug discovery (e.g., ).

Properties

CAS No. |

6286-14-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(dimethylamino)-2-phenylpropanoic acid |

InChI |

InChI=1S/C11H15NO2/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14) |

InChI Key |

UQKWCEMNYBVRGY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-phenylpropanoic acid typically involves the reaction of 2-phenylpropanoic acid with dimethylamine. One common method is the reductive amination of 2-phenylpropanoic acid using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of 3-(Dimethylamino)-2-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group readily undergoes esterification under acidic or catalytic conditions. Conversely, ester derivatives can be hydrolyzed back to the parent acid.

Key Findings :

-

Industrial-scale synthesis often employs continuous flow reactors for ester hydrolysis, optimizing yield and purity .

-

Methyl and ethyl esters are common intermediates, facilitating further functionalization .

Electrophilic Aromatic Substitution

The phenyl ring, activated by the electron-donating dimethylamino group, undergoes electrophilic substitution at the para and ortho positions.

Key Findings :

-

Chlorinated derivatives exhibit significant antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 8–32 µg/mL .

-

Halogenation regioselectivity is influenced by steric and electronic effects of the dimethylamino group .

Salt Formation

The dimethylamino group facilitates salt formation with inorganic acids, enhancing solubility and stability.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrochloride Formation | HCl (g), ethanol | 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride |

Key Findings :

-

The hydrochloride salt (CAS 858785-97-4) is a stable crystalline powder with a molecular weight of 229.71 g/mol .

Reduction of the Carboxylic Acid Group

Strong reducing agents convert the carboxylic acid to a primary alcohol.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH<sub>4</sub>, anhydrous THF, 0°C → RT | 3-(Dimethylamino)-2-phenylpropanol | - |

Mechanistic Insight :

-

LiAlH<sub>4</sub> reduces the carboxyl group via a two-step mechanism: (1) formation of an alkoxide intermediate, (2) protonation to yield the alcohol.

Decarboxylation

Thermal decarboxylation eliminates CO<sub>2</sub>, yielding a tertiary amine.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Decarboxylation | 180–200°C, vacuum | 2-(Dimethylamino)-1-phenylethane | - |

Applications :

-

Decarboxylated derivatives are explored as intermediates in pharmaceutical synthesis.

Biological Activity and Derivatives

Structural analogs of 3-(dimethylamino)-2-phenylpropanoic acid demonstrate notable bioactivity:

| Derivative | Biological Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Chlorinated analog | Antibacterial (S. aureus) | 16 | |

| Diketopiperazine analog | Antifungal (C. albicans) | 64 |

Research Implications :

Scientific Research Applications

3-(Dimethylamino)-2-phenylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular formulas, and applications of 3-(Dimethylamino)-2-phenylpropanoic acid and related compounds:

Physicochemical Properties

- Solubility and Acidity: The dimethylamino group in 3-(Dimethylamino)-2-phenylpropanoic acid likely enhances water solubility compared to non-polar analogs like 2-phenylpropanoic acid (). However, carbamoyl () or tert-BOC-protected () variants may exhibit lower solubility due to increased hydrophobicity.

- Stereochemical Effects: Chiral analogs, such as (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid (), highlight the importance of stereochemistry in biological activity, a factor that may also apply to the dimethylamino derivative.

Q & A

Q. What are the common synthetic routes for preparing 3-(Dimethylamino)-2-phenylpropanoic acid, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves functionalizing a phenylpropanoic acid backbone with dimethylamino groups. Key steps include:

- Alkylation/Amination : Reacting 2-phenylpropanoic acid derivatives with dimethylamine under nucleophilic substitution conditions. Catalysts like Pd/C (for hydrogenation) or base-mediated alkylation can be used .

- Protection/Deprotection : Protecting the carboxylic acid group (e.g., esterification) to prevent side reactions during amine introduction .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Critical Parameters : - Temperature control (<60°C to avoid decomposition).

- pH adjustment during aqueous workup to prevent premature deprotection.

- Monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 3-(Dimethylamino)-2-phenylpropanoic acid?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons) and δ 7.2–7.4 ppm (aromatic protons).

- ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC :

- Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in the synthesis of chiral derivatives of 3-(Dimethylamino)-2-phenylpropanoic acid?

- Methodological Answer :

- Chiral Auxiliaries : Use L-serine or L-alanine derivatives as chiral templates to introduce asymmetry .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) for stereoselective amination .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) .

Validation : - Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. What strategies exist for resolving contradictory biological activity data observed in enzyme inhibition studies involving this compound?

- Methodological Answer :

- Assay Standardization :

- Control buffer pH (e.g., Tris-HCl vs. phosphate) to account for ionization effects on binding .

- Validate enzyme activity with positive controls (e.g., known HDAC inhibitors for histone deacetylase assays) .

- Structural Analysis :

- Perform X-ray crystallography or molecular docking (using software like AutoDock) to identify binding mode discrepancies .

- Data Reconciliation :

- Use isothermal titration calorimetry (ITC) to compare thermodynamic profiles (ΔH, ΔS) across studies .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound targeting neurotransmitter receptors?

- Methodological Answer :

- Analog Design :

- Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para position) .

- Vary dimethylamino group bulk (e.g., replace with pyrrolidino) to probe steric effects .

- Biological Testing :

- In vitro : Radioligand binding assays (e.g., [³H]GABA uptake inhibition in synaptic vesicles) .

- In silico : Coarse-grained MD simulations to predict blood-brain barrier permeability .

Key Metrics : - IC₅₀ values, selectivity ratios (vs. off-target receptors), and logP (for bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.